2-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound with a unique structure that includes a cyclopropane ring fused to an indene system and a dioxaborolane moiety
Preparation Methods
The synthesis of 2-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where a suitable precursor undergoes a reaction with a carbene or a carbenoid reagent.
Indene formation: The cyclopropane ring is then fused to an indene system through a series of cyclization reactions.
Introduction of the dioxaborolane moiety: This step involves the reaction of the indene derivative with a boronic acid or boronate ester under suitable conditions to form the dioxaborolane ring.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
2-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: It can be used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It may be used in the study of biological systems and interactions due to its potential bioactivity.
Medicinal Chemistry: Researchers are exploring its potential as a lead compound for the development of new pharmaceuticals
Mechanism of Action
The mechanism by which 2-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 2-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other boron-containing organic molecules and cyclopropane-fused systems. Some examples are:
1,1a,6,6a-Tetrahydrocyclopropa[a]inden-6-ol: A related compound with a hydroxyl group instead of the dioxaborolane moiety.
4,4,5,5-Tetramethyl-2-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-5-yl)-1,3,2-dioxaborolane: A similar compound with slight variations in the substituents.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and physical properties .
Properties
Molecular Formula |
C16H21BO2 |
---|---|
Molecular Weight |
256.1 g/mol |
IUPAC Name |
2-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H21BO2/c1-15(2)16(3,4)19-17(18-15)14-7-5-6-11-12-8-10(12)9-13(11)14/h5-7,10,12H,8-9H2,1-4H3 |
InChI Key |
IJJDGYWYHMLUHO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CC4CC4C3=CC=C2 |
Origin of Product |
United States |
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